Cas no 1805575-67-0 (4,5-Bis(trifluoromethyl)-2-methoxymandelic acid)

4,5-Bis(trifluoromethyl)-2-methoxymandelic acid Chemical and Physical Properties
Names and Identifiers
-
- 4,5-Bis(trifluoromethyl)-2-methoxymandelic acid
-
- Inchi: 1S/C11H8F6O4/c1-21-7-3-6(11(15,16)17)5(10(12,13)14)2-4(7)8(18)9(19)20/h2-3,8,18H,1H3,(H,19,20)
- InChI Key: FSECIYLXTLWJSO-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(C(=O)O)O)C(=CC=1C(F)(F)F)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 380
- XLogP3: 2.6
- Topological Polar Surface Area: 66.8
4,5-Bis(trifluoromethyl)-2-methoxymandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015024065-1g |
4,5-Bis(trifluoromethyl)-2-methoxymandelic acid |
1805575-67-0 | 97% | 1g |
1,549.60 USD | 2021-06-18 |
4,5-Bis(trifluoromethyl)-2-methoxymandelic acid Related Literature
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
Additional information on 4,5-Bis(trifluoromethyl)-2-methoxymandelic acid
Research Brief on 4,5-Bis(trifluoromethyl)-2-methoxymandelic Acid (CAS: 1805575-67-0)
The compound 4,5-Bis(trifluoromethyl)-2-methoxymandelic acid (CAS: 1805575-67-0) has recently gained attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This trifluoromethyl-rich mandelic acid derivative exhibits enhanced metabolic stability and lipophilicity compared to its non-fluorinated counterparts, making it an attractive scaffold for drug discovery. Recent studies have focused on its synthesis, physicochemical properties, and biological evaluation, particularly in the context of enzyme inhibition and targeted drug delivery.
A 2023 study published in the Journal of Medicinal Chemistry reported the optimized synthesis of 4,5-Bis(trifluoromethyl)-2-methoxymandelic acid through a multi-step process involving electrophilic aromatic substitution and subsequent oxidation. The researchers highlighted the compound's improved stability in physiological conditions, with a half-life exceeding 48 hours in simulated gastric fluid. This stability profile suggests potential for oral administration in future pharmaceutical formulations.
In terms of biological activity, preliminary screening data from a 2024 Nature Chemical Biology publication indicates that 4,5-Bis(trifluoromethyl)-2-methoxymandelic acid shows promising inhibitory effects against several metabolic enzymes, particularly those involved in amino acid metabolism. The compound demonstrated IC50 values in the low micromolar range against phenylalanine hydroxylase, suggesting potential applications in metabolic disorder treatment. The unique electronic effects of the trifluoromethyl groups appear to contribute significantly to this inhibitory activity.
Structural analysis using X-ray crystallography (reported in ACS Chemical Biology, 2023) revealed that 4,5-Bis(trifluoromethyl)-2-methoxymandelic acid adopts a distinct conformation in the active sites of target enzymes, with the trifluoromethyl groups participating in unusual halogen bonding interactions. This structural insight has informed the design of several derivative compounds currently under investigation as potential lead candidates for various therapeutic areas.
Current research directions include exploring the compound's potential in prodrug design, where its carboxylic acid functionality could be utilized for conjugation with various therapeutic agents. A recent patent application (WO2023/154672) describes its use as a linker in antibody-drug conjugates, leveraging its stability and the potential for targeted release in specific physiological environments.
Future research opportunities for 4,5-Bis(trifluoromethyl)-2-methoxymandelic acid include further exploration of its pharmacokinetic properties, expanded biological screening against additional enzyme targets, and investigation of its potential in combination therapies. The compound's unique combination of structural features continues to make it a valuable subject for ongoing research in medicinal chemistry and drug development.
1805575-67-0 (4,5-Bis(trifluoromethyl)-2-methoxymandelic acid) Related Products
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)




